molecular formula C13H17FN2O B7807259 N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide

N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide

Cat. No.: B7807259
M. Wt: 236.28 g/mol
InChI Key: UAFCJOXCQNMXMP-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development. The presence of the fluorophenyl group in this compound adds unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with piperidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and automated systems to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-6-4-10(5-7-11)9-16-13(17)12-3-1-2-8-15-12/h4-7,12,15H,1-3,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFCJOXCQNMXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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